![molecular formula C20H25FN6O2 B2495222 7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-43-4](/img/structure/B2495222.png)

7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

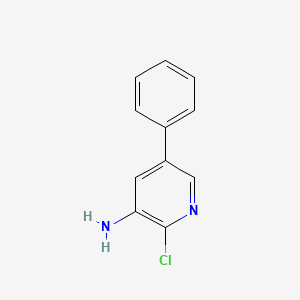

Description

Synthesis Analysis

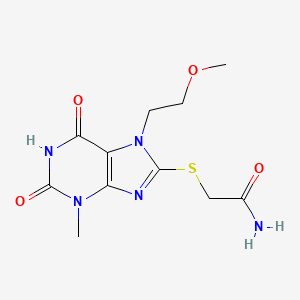

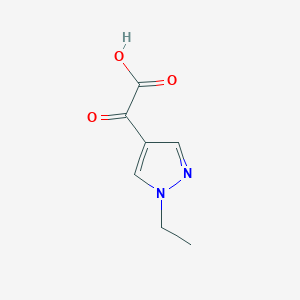

The synthesis of derivatives related to the target compound involves multi-step organic reactions, including the condensation, alkylation, and amination processes. The synthesis of similar purine-2,6-dione derivatives has been described, demonstrating the complexity and versatility of the synthetic routes that can be employed to introduce various functional groups, enhancing the molecule's biological activity and physical properties (Chłoń-Rzepa et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds showcases a purine core modified with different substituents, influencing the molecule's overall geometry and electronic distribution. Studies on crystal engineering and hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] provide insights into how substitutions impact molecular conformations and interactions, which are crucial for understanding the behavior of our compound of interest (Weatherhead-Kloster et al., 2005).

Scientific Research Applications

Cardiovascular Activity

Compounds structurally similar to the one you're interested in have been synthesized and tested for their cardiovascular effects. For instance, derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have shown strong prophylactic antiarrhythmic activity and hypotensive effects, alongside weak affinity for alpha-adrenoreceptors (Chłoń-Rzepa et al., 2004).

Antimicrobial Activity

Research into purine linked piperazine derivatives has identified potent inhibitors of Mycobacterium tuberculosis, indicating potential applications in the development of new antimicrobial agents. These compounds target MurB, disrupting the biosynthesis of peptidoglycan and exerting antiproliferative effects (Konduri et al., 2020).

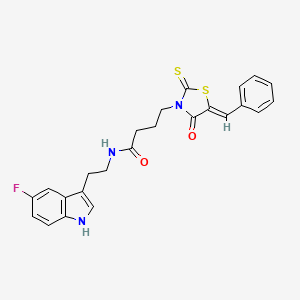

Antidepressant and Anxiolytic Properties

Derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones with modifications at the 7- or 8-position have been studied for their potential psychotropic activity, including acting as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These modifications have led to the discovery of compounds with antidepressant and anxiolytic-like activities in vivo (Chłoń-Rzepa et al., 2013).

Fluorescent Ligands for Receptor Studies

Development of environment-sensitive fluorescent ligands based on 1-(2-methoxyphenyl)piperazine derivatives, incorporating features like 4-amino-1,8-naphthalimide, for studying 5-HT1A receptors. These compounds have shown high receptor affinity and good fluorescence properties, aiding in visualization and receptor-ligand interaction studies (Lacivita et al., 2009).

Future Directions

properties

IUPAC Name |

7-ethyl-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN6O2/c1-4-27-16(22-18-17(27)19(28)24(3)20(29)23(18)2)13-25-9-11-26(12-10-25)15-7-5-14(21)6-8-15/h5-8H,4,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRWELSBVLECEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethyl-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)

amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2495153.png)

![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)

![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)

![(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B2495159.png)

![2-ethoxy-1H-benzo[d]imidazole](/img/structure/B2495161.png)

![3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495162.png)